

Application Notes and Protocols for Deasphalting and Fractionation in Aromatic Hydrocarbon Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3-Dimethylnaphthalene*

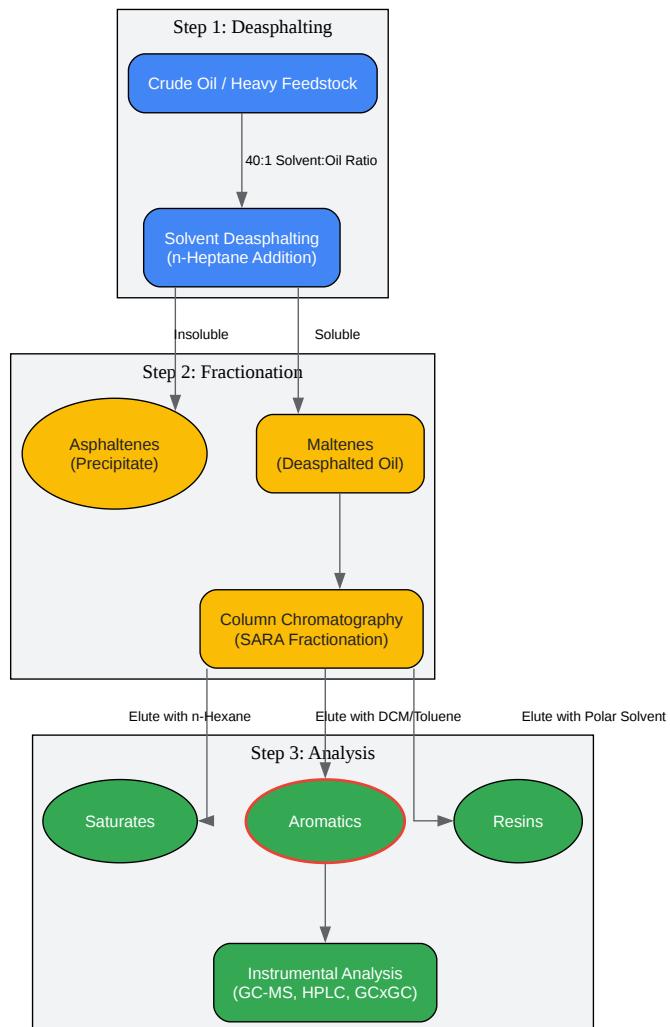
Cat. No.: *B7770517*

[Get Quote](#)

Abstract

The characterization of aromatic hydrocarbons in heavy petroleum feedstocks, crude oils, and bitumens is critical for refining processes, environmental monitoring, and drug development research where petroleum-derived precursors may be used. Asphaltenes, the heaviest and most polar fraction of crude oil, can interfere with analysis and cause significant operational issues in refining.^{[1][2]} This document provides detailed protocols for the deasphalting of heavy hydrocarbon samples, followed by the fractionation of the resulting maltenes to isolate the aromatic fraction for subsequent analysis. The primary methods covered are Solvent Deasphalting (SDA) for asphaltene removal and SARA (Saturates, Aromatics, Resins, Asphaltenes) fractionation via column chromatography. Furthermore, a standard protocol for the analysis of the isolated aromatic fraction using Gas Chromatography-Mass Spectrometry (GC-MS) is presented.

Introduction


Heavy oils and petroleum residues are extraordinarily complex mixtures containing thousands of individual compounds.^[3] For effective analysis and utilization, these mixtures must be separated into more manageable fractions based on their physicochemical properties like polarity and solubility. The SARA analysis method is a standard approach that divides crude oil components into four distinct classes: Saturates, Aromatics, Resins, and Asphaltenes.^{[4][5]}

- Asphaltenes: These are high-molecular-weight compounds that are insoluble in n-alkanes (like n-heptane or n-pentane) but soluble in aromatic solvents such as toluene.[2][6] Their precipitation is the first step in this workflow, a process known as deasphalting.
- Maltenes: The fraction that remains soluble in n-alkanes after asphaltene precipitation is collectively known as maltenes. This fraction is further separated into Saturates, Aromatics, and Resins.
- Saturates: Consist of nonpolar hydrocarbons, including linear, branched, and cyclic alkanes. [4]
- Aromatics: Contain one or more aromatic rings and are slightly more polar than saturates.[4] This fraction is often the primary focus for detailed characterization.
- Resins: These are more polar molecules that are soluble in n-alkanes but can be adsorbed onto polar stationary phases like silica gel.[7]

This application note details the workflow from a whole crude oil or heavy oil sample to the instrumental analysis of its aromatic constituents.

Overall Workflow for Aromatic Hydrocarbon Analysis

The logical flow for isolating and analyzing aromatic hydrocarbons from a complex petroleum mixture involves a multi-step process of separation and characterization. This process begins with the removal of the most complex fraction (asphaltenes) and proceeds with further fractionation and detailed analysis.

[Click to download full resolution via product page](#)

Caption: Workflow from crude oil to aromatic hydrocarbon analysis.

Part 1: Deasphalting

Solvent Deasphalting (SDA) is a physical separation process that leverages solubility differences to precipitate asphaltenes from a heavy oil feedstock.^[8] Light paraffinic solvents like propane, butane, or pentane are commonly used. For laboratory-scale analysis, n-heptane is frequently employed to precipitate "C7 asphaltenes".^[6]

Table 1: Comparison of Solvents for Deasphalting

Solvent	DAO Yield	DAO Quality	Contaminant Rejection (Metals, CCR)	Typical Use Case
Propane	Lowest	Highest	Highest	Lube oil feedstock production[9]
Butane	Intermediate	Intermediate	Intermediate	FCC feed preparation
Pentane	High	Lower	Lower	Maximizing conversion feedstock[9]
Heptane	Highest	Lowest	Lowest	Standard lab analysis (IP-143) [7]

DAO: Deasphalting Oil,
CCR: Conradson Carbon Residue

Experimental Protocol: Asphaltene Precipitation (Based on ASTM D6560/IP-143)

This protocol describes the standard method for precipitating asphaltenes from crude oil using n-heptane.[6]

1. Materials and Equipment:

- Crude oil or heavy oil sample
- n-heptane (analytical grade)
- Erlenmeyer flask with stopper
- Mechanical shaker or magnetic stirrer

- Filtration apparatus (funnel, filter flask)
- 0.45 μm membrane filters (e.g., Millipore HVLP)[6]
- Drying oven or vacuum desiccator
- Analytical balance

2. Procedure:

- Accurately weigh approximately 1 g of the crude oil sample into a clean, dry Erlenmeyer flask.
- Add n-heptane to the flask at a volume-to-mass ratio of 40:1 (mL:g).[6][10]
- Seal the flask and shake the mixture thoroughly using a mechanical shaker for at least 6 hours at ambient temperature to ensure complete precipitation.[6] For less automated setups, allow the mixture to equilibrate for two days, shaking it periodically.[10]
- Set up the filtration apparatus with a pre-weighed 0.45 μm filter paper.
- Pour the mixture through the filter to separate the precipitated asphaltenes.
- Wash the collected precipitate on the filter paper with successive small volumes of fresh n-heptane until the filtrate runs clear and colorless. This removes any co-precipitated maltenes.
- Carefully remove the filter paper containing the asphaltene precipitate and place it in a drying oven at 105°C until a constant weight is achieved. Alternatively, dry under a slow stream of nitrogen to prevent oxidation.[10]
- The filtrate, containing the maltenes (deasphalting oil), should be collected and preserved for the subsequent fractionation step.

3. Calculation:

- Asphaltene Content (wt%) = (Mass of dry asphaltenes / Mass of initial oil sample) x 100

Part 2: SARA Fractionation of Maltenes

Once the asphaltenes are removed, the maltenes are fractionated into saturates, aromatics, and resins using column chromatography. The separation is based on the different affinities of these hydrocarbon classes for a polar adsorbent, typically silica gel.[11][12]

Experimental Protocol: Fractionation by Column Chromatography

This protocol provides a general method for separating the maltene fraction into saturates and aromatics.

1. Materials and Equipment:

- Maltene fraction (filtrate from Part 1) dissolved in a minimal amount of n-hexane.
- Glass chromatography column.
- Silica gel (60-200 µm, activated by heating at 150°C for 4 hours).
- n-hexane (analytical grade).
- Dichloromethane (DCM) or Toluene (analytical grade).
- Collection vials.
- Rotary evaporator.

2. Procedure:

- Column Packing: Prepare a slurry of activated silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle into a uniform bed. Do not let the column run dry.[12]
- Sample Loading: Carefully add the concentrated maltene solution to the top of the silica gel bed.
- Elution of Saturates: Elute the saturate fraction by passing n-hexane through the column.[11] Collect the eluate in a pre-weighed vial. The elution is complete when the solvent coming off the column is colorless.

- Elution of Aromatics: Change the collection vial. Elute the aromatic fraction by passing a more polar solvent, such as dichloromethane (DCM) or toluene, through the column.[11][13] Collect this fraction in a separate pre-weighed vial.
- Solvent Removal: Remove the solvent from each collected fraction using a rotary evaporator or a gentle stream of nitrogen.
- Quantification: Weigh the vials containing the dried saturate and aromatic fractions to determine their respective weights.

Part 3: Analysis of Aromatic Hydrocarbons

The isolated aromatic fraction can be analyzed by various techniques to identify and quantify its components. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for this purpose, particularly for Polycyclic Aromatic Hydrocarbons (PAHs).[14][15] More advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) can be used for highly complex aromatic fractions.[16][17]

Table 2: Typical GC-MS Instrumental Parameters for Aromatic Analysis

Parameter	Setting	Purpose
Gas Chromatograph		
Injection Mode	Splitless	To maximize the transfer of trace analytes to the column. [14]
Injection Volume	1 μ L	Standard volume for capillary GC.
Inlet Temperature	280 °C	Ensures rapid volatilization of aromatic compounds.
Carrier Gas	Helium (99.999% purity)	Inert carrier gas providing good chromatographic efficiency.
Column	HP-5MS (or equivalent), 30-60 m x 0.25 mm ID, 0.25 μ m film	A non-polar column suitable for separating aromatic hydrocarbons. [14]
Oven Program	Initial 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min	Temperature program to separate a wide range of aromatic compounds by boiling point.
Mass Spectrometer		
Ionization Mode	Electron Impact (EI)	Standard ionization method providing reproducible fragmentation patterns.
Ionization Energy	70 eV	Standard energy for creating library-searchable mass spectra. [14]
Acquisition Mode	Selected Ion Monitoring (SIM) or Full Scan	SIM for high sensitivity targeted analysis; Full Scan for identification of unknowns. [14] [18]

Mass Range

35 - 500 amu

Covers the molecular weights
of most relevant aromatic
hydrocarbons.[\[14\]](#)

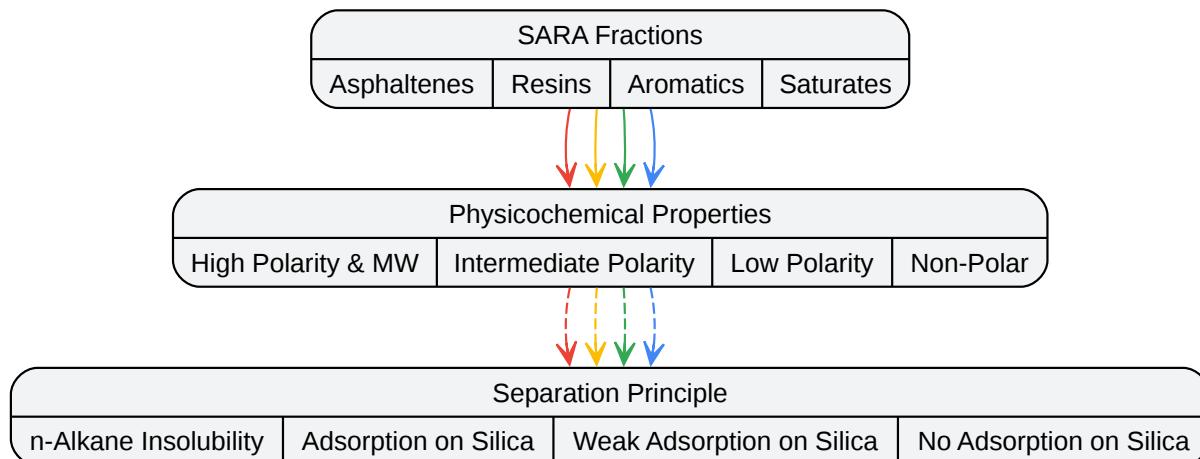
Experimental Protocol: GC-MS Analysis of the Aromatic Fraction

1. Sample Preparation:

- Accurately weigh a portion of the dried aromatic fraction.
- Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.
- If quantitative analysis is required, add an appropriate internal standard solution.
- Transfer the solution to a 2 mL autosampler vial.

2. Instrumental Analysis:

- Set up the GC-MS system according to the parameters outlined in Table 2.
- Perform an initial calibration of the instrument using a certified standard mixture of PAHs or other relevant aromatic compounds.
- Analyze the prepared sample by injecting 1 μ L into the GC-MS.
- Acquire the data using either Full Scan or SIM mode, depending on the analytical goals.


3. Data Processing:

- Identification: Identify the compounds in the aromatic fraction by comparing their retention times and mass spectra with those of the calibration standards and reference spectra from a library (e.g., NIST).
- Quantification: For quantitative analysis, construct a calibration curve for each target analyte using the data from the standard runs. Calculate the concentration of each identified

compound in the sample based on its peak area relative to the internal standard.

Logical Relationships in SARA Analysis

The SARA fractionation method is based on the distinct solubility and polarity of each component class, which dictates the separation process. The initial deasphalting step is a critical prerequisite that enables the subsequent chromatographic separation of the remaining, less complex maltene fraction.

[Click to download full resolution via product page](#)

Caption: Relationship between SARA fractions and separation principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. phmethods.net [phmethods.net]
- 2. thepetrosolutions.com [thepetrosolutions.com]
- 3. teledynelabs.com [teledynelabs.com]

- 4. Saturate, aromatic, resin and asphaltene - Wikipedia [en.wikipedia.org]
- 5. SARA analysis | Energy Glossary [glossary.slb.com]
- 6. Asphaltene Precipitation and the Influence of Dispersants and Inhibitors on Morphology Probed by AFM [mdpi.com]
- 7. SARA Heavy Oil Analysis [intertek.com]
- 8. How does SDA (solvent deasphalting) separate asphaltenes? [eureka.patsnap.com]
- 9. refiningcommunity.com [refiningcommunity.com]
- 10. baervan.nmt.edu [baervan.nmt.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. unitedchem.com [unitedchem.com]
- 13. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
- 14. tdi-bi.com [tdi-bi.com]
- 15. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]
- 16. Quantification of polycyclic aromatic hydrocarbons based on comprehensive two-dimensional gas chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistry-matters.com [chemistry-matters.com]
- 18. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Deasphalting and Fractionation in Aromatic Hydrocarbon Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7770517#deasphalting-and-fractionation-methods-for-aromatic-hydrocarbon-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com